(5-(Trifluoromethyl)pyrazin-2-YL)methanamine
Overview
Description
(5-(Trifluoromethyl)pyrazin-2-YL)methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-(trifluoromethyl)pyrazine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)pyrazin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
- (5-(Trifluoromethyl)pyrazin-2-yl)methanamine hydrochloride
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, this compound exhibits unique properties due to the presence of the pyrazine ring, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group further enhances its chemical stability and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrazin-2-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H,1,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJLKGZRLQHKSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.